7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
Description
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core with substitutions at positions 2 (methyl), 3 (phenyl), 5 (isopropyl), and 7 (4-(4-chlorobenzyl)piperazinyl). The piperazinyl group at C7 is a critical pharmacophore, often enhancing solubility and bioavailability in medicinal chemistry applications .
Properties
Molecular Formula |
C27H30ClN5 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5/c1-19(2)24-17-25(32-15-13-31(14-16-32)18-21-9-11-23(28)12-10-21)33-27(29-24)26(20(3)30-33)22-7-5-4-6-8-22/h4-12,17,19H,13-16,18H2,1-3H3 |
InChI Key |
YHFZEBXSSPPLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antidepressant Effects : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance the efficacy of existing antidepressants or serve as novel treatments for depression .
- Anticancer Activity : Compounds within the pyrazolo family have been investigated for their potential anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural characteristics of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine suggest it could interact with specific molecular targets involved in tumor growth .
- Antimicrobial Properties : There is evidence suggesting that pyrazolo derivatives possess antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt microbial cell function or inhibit essential enzymes .
Case Studies
Several studies highlight the effectiveness of pyrazolo derivatives in clinical and preclinical settings:
Case Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that a related pyrazolo compound exhibited significant antidepressant-like effects in rodent models. The results indicated that these compounds could enhance serotonergic neurotransmission, leading to improved mood-related behaviors .
Case Study 2: Anticancer Potential
Research conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed their ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 3: Antimicrobial Efficacy
In vitro studies have shown that certain pyrazolo derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Key Compounds:
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 899393-38-5) Substitutions: C7 = 4-methylpiperazinyl. Methylpiperazinyl derivatives are often used to optimize pharmacokinetics .
Compound 9 (1-[2-({4-[(4-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole)
- Substitutions : C7 = morpholinyl; Piperazine bears a 4-fluorobenzyl group.
- Comparison : Fluorine introduction enhances electronegativity and metabolic resistance. The morpholinyl group at C7 may improve solubility compared to piperazinyl derivatives .
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1203176-27-5) Substitutions: C7 = 4-(4-chlorophenyl)piperazinyl; C3 = 3-methylphenyl. The 3-methylphenyl substitution at C3 may sterically hinder receptor interactions compared to the target compound’s phenyl group .
Morpholinyl vs. Piperazinyl Substitutions
- Morpholinyl Derivatives (e.g., Compound 23 from ) :
Morpholine at C7 is a common motif in kinase inhibitors (e.g., PI3Kδ), offering balanced solubility and hydrogen-bonding capacity. Piperazinyl groups, however, provide flexibility for further functionalization (e.g., chlorobenzyl in the target compound) .
Halogen Effects: Chlorine vs. Fluorine
- 4-Fluorobenzyl (Compound 9) : Improves metabolic stability and reduces steric bulk compared to chlorine. Fluorine’s inductive effects may fine-tune electronic properties of the piperazine ring .
Structural and Functional Data Table
Implications of Substituent Variations
- C7 Modifications : Piperazinyl groups enable tuning of solubility and receptor interactions. Chlorobenzyl enhances lipophilicity, while methyl or fluorobenzyl groups optimize pharmacokinetics .
- C3 Phenyl vs. Methylphenyl : Phenyl groups at C3 (target compound) may facilitate π-π stacking in binding pockets, whereas methylphenyl (CAS 1203176-27-5) could reduce binding efficiency .
- Halogen Choice : Chlorine’s bulkiness vs. fluorine’s electronegativity impacts both steric and electronic interactions with biological targets .
Computational and Analytical Insights
- Noncovalent Interaction Analysis: Tools like Multiwfn and NCI plots can map van der Waals interactions and hydrogen bonds, explaining differences in binding between morpholinyl and piperazinyl derivatives.
- Topological Electron Density : Pyrazolo[1,5-a]pyrimidine cores exhibit delocalized electron density, with substituents modulating charge distribution at critical positions .
Biological Activity
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological properties. Its structural components suggest interactions with multiple biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 373.89 g/mol. The presence of the piperazine moiety and the chlorobenzyl group enhances its lipophilicity and receptor affinity, potentially leading to improved bioavailability.
Biological Activity Overview
Research indicates that compounds within the pyrazolo-pyrimidine class exhibit a variety of biological activities, including:
- Antiviral : Similar compounds have shown effectiveness against viruses such as HIV and influenza, suggesting potential antiviral properties for this compound.
- Anticancer : Structural analogs have demonstrated anticancer activity, indicating that this compound may also possess similar effects.
- Antimicrobial : Some derivatives have been noted for their antimicrobial properties against various bacterial strains.
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors involved in viral replication or cancer cell proliferation. Binding studies are essential to elucidate these interactions further.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insight into the potential efficacy and applications of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)-6-methylpyrimidin-2(1H)-one | Piperazine substitution | Antiviral |
| 5-(4-Chlorobenzyl)-3-methylpyrazolo[1,5-a]pyrimidine | Chlorobenzyl group | Anticancer |
| 7-Arylpyrazolo[1,5-a]pyrimidines | Various aryl groups | Antimicrobial |
The unique combination of substituents in the target compound may enhance both its lipophilicity and receptor affinity compared to these analogs.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related compounds:
- Antiviral Activity : A study demonstrated that pyrazolo-pyrimidines could inhibit viral replication effectively. For example, compounds similar to our target showed IC50 values in the low micromolar range against HIV .
- Anticancer Properties : Research on structurally related pyrazolo-pyrimidines indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 10 μM .
- Antimicrobial Efficacy : A series of pyrazolo-pyrimidine derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values below 10 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
